molecular formula C14H23NO2 B5697513 2-(2-ethoxyphenoxy)-N,N-diethylethanamine

2-(2-ethoxyphenoxy)-N,N-diethylethanamine

Cat. No.: B5697513
M. Wt: 237.34 g/mol
InChI Key: ZUMMAMRGHNJQES-UHFFFAOYSA-N
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Description

2-(2-ethoxyphenoxy)-N,N-diethylethanamine is an organic compound with a complex structure that includes an ethoxyphenoxy group and a diethylethanamine moiety. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Mechanism of Action

Target of Action

2-(2-ethoxyphenoxy)-N,N-diethylethanamine, also known as Viloxazine , is a selective norepinephrine reuptake inhibitor . Its primary targets are the norepinephrine transporters in the brain. These transporters play a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in attention and response actions .

Mode of Action

Viloxazine acts by selectively inhibiting the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft . This leads to enhanced neurotransmission, which can improve symptoms of conditions like Attention Deficit Hyperactivity Disorder (ADHD) .

Biochemical Pathways

The primary biochemical pathway affected by Viloxazine is the norepinephrine pathway. By inhibiting the reuptake of norepinephrine, Viloxazine increases the availability of this neurotransmitter in the synaptic cleft . This can lead to downstream effects such as improved attention and response actions, particularly in individuals with ADHD .

Result of Action

The increased concentration of norepinephrine in the synaptic cleft enhances neurotransmission, leading to improved symptoms in conditions like ADHD . This includes increased attention, decreased impulsivity, and improved executive functioning .

Action Environment

The action, efficacy, and stability of Viloxazine can be influenced by various environmental factors. For instance, the presence of certain foods or other drugs can affect its absorption and metabolism. Additionally, genetic factors can influence how an individual metabolizes Viloxazine, potentially impacting its efficacy and the risk of side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxyphenoxy)-N,N-diethylethanamine typically involves the reaction of 2-ethoxyphenol with 1,2-dibromoethane in the presence of a phase-transfer catalyst and a mild dilute aqueous alkali. The reaction proceeds through a substitution mechanism, resulting in the formation of 2-(2-ethoxyphenoxy)ethyl bromide, which is then further reacted with diethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxyphenoxy)-N,N-diethylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2-ethoxyphenoxy)-N,N-diethylethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: It has been investigated for its potential therapeutic applications, particularly in the treatment of certain medical conditions.

    Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-ethoxyphenoxy)-N,N-diethylethanamine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike other similar compounds, it has a unique combination of ethoxyphenoxy and diethylethanamine groups, making it suitable for specific applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

2-(2-ethoxyphenoxy)-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-4-15(5-2)11-12-17-14-10-8-7-9-13(14)16-6-3/h7-10H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMMAMRGHNJQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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